C-Terminal Domain in Cardioprotection
The cardioprotective function of HSP20 is specifically dependent on its intact C-terminal extension. When overexpressed in adult rat cardiomyocytes, full-length wild-type HSP20 reduced lactate dehydrogenase (LDH) release to 53 ± 8.5% of control levels following simulated ischemia/reperfusion. In contrast, an HSP20 variant with a C-terminal extension substitution completely failed to confer protection, exhibiting LDH release at 98 ± 8.8% of control levels (n=4, P<0.05) [1]. This demonstrates that the C-terminal domain is an essential structural determinant for HSP20's cardioprotective activity.
| Evidence Dimension | Lactate dehydrogenase (LDH) release as % of control following simulated ischemia/reperfusion |
|---|---|
| Target Compound Data | 53 ± 8.5% LDH release of control (full-length wild-type HSP20) |
| Comparator Or Baseline | 98 ± 8.8% LDH release of control (HSP20 with C-terminal extension substitution) |
| Quantified Difference | 45 percentage-point reduction in LDH release with wild-type HSP20 vs. C-terminal mutant (P<0.05) |
| Conditions | Adult rat cardiomyocytes subjected to 14-16 h simulated ischemia followed by 6-8 h reperfusion; adenoviral overexpression; n=4 |
Why This Matters
This quantitative difference defines the essential structural domain required for HSP20-mediated cardioprotection, guiding selection of wild-type protein over truncated or modified variants in cardiac injury models.
- [1] Islamovic E, Duncan A, Bers DM, Gerthoffer WT, Mestril R. Importance of small heat shock protein 20 (hsp20) C-terminal extension in cardioprotection. J Mol Cell Cardiol. 2007;42(4):862-869. View Source
